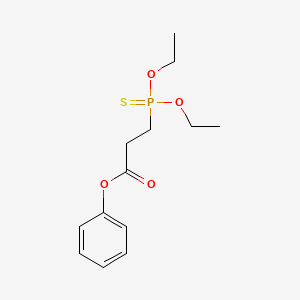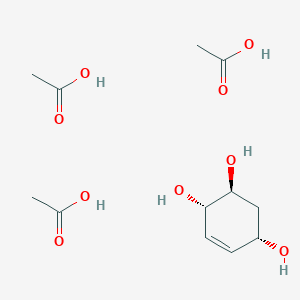
acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol is a compound that combines the properties of acetic acid and a cyclohexene triol Acetic acid is a simple carboxylic acid known for its use in vinegar, while cyclohexene triol is a cyclic alcohol with three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol can be achieved through several methods. One common approach involves the reaction of cyclohexene with acetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. The use of a catalyst, such as sulfuric acid or a metal catalyst, can enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced separation techniques, such as distillation and chromatography, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxyl groups in the cyclohexene triol can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Cyclohexane-1,2,4-trione or cyclohexane-1,2,4-tricarboxylic acid.
Reduction: Cyclohexane-1,2,4-triol.
Substitution: Cyclohexane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2,4-triol: A similar compound with three hydroxyl groups but without the acetic acid moiety.
Cyclohexane-1,2,4-trione: An oxidized form of cyclohexane-1,2,4-triol.
Cyclohexane-1,2,4-tricarboxylic acid: A carboxylated derivative of cyclohexane-1,2,4-triol.
Uniqueness
Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol is unique due to the presence of both acetic acid and cyclohexene triol components. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
676543-77-4 |
|---|---|
Fórmula molecular |
C12H22O9 |
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol |
InChI |
InChI=1S/C6H10O3.3C2H4O2/c7-4-1-2-5(8)6(9)3-4;3*1-2(3)4/h1-2,4-9H,3H2;3*1H3,(H,3,4)/t4-,5+,6+;;;/m1.../s1 |
Clave InChI |
NTLMBZCFGLRQRP-UCOVVUBWSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.CC(=O)O.C1[C@@H](C=C[C@@H]([C@H]1O)O)O |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.C1C(C=CC(C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
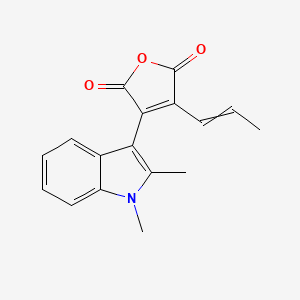
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)

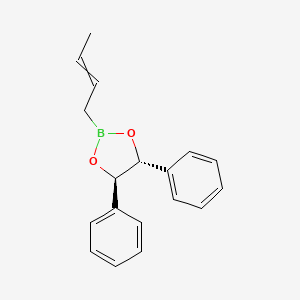

![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
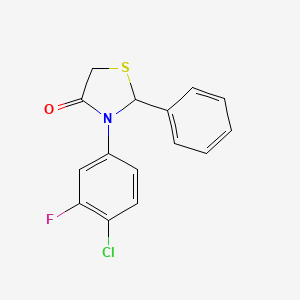

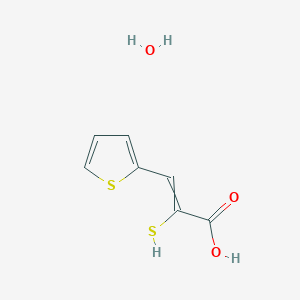
![(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12525644.png)
